molecular formula C14H17NO4 B2596552 Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156429-26-3

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B2596552
CAS No.: 1156429-26-3
M. Wt: 263.293
InChI Key: DPXVPFXAQQSMND-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.293. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

Research on similar compounds has highlighted the importance of understanding their structural and electronic properties for potential applications in material science and chemistry. For example, the structural and electronic properties of 1-(5-Hydroxymethyl - 4 -[ 5 - (5-oxo-5-piperidin- 1 -yl-penta- 1,3 -dienyl)-benzo [1,3] dioxol- 2 -yl]-tetrahydro -furan-2 -yl)-5-methyl-1H-pyrimidine-2,4-dione have been investigated using density functional theory (DFT) and semi-empirical molecular orbital calculations. This research indicates that the molecule may interact strongly with its environment in solution due to its considerable dipole moment, suggesting potential applications in molecular electronics or as sensors (Essa & Jalbout, 2008).

Crystal Structure Analysis

The study of crystal structures provides insights into the potential applications of these compounds in designing new materials with specific properties. The crystal structure of related compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone, reveals intermolecular hydrogen bonds forming chains, suggesting its significance in understanding molecular interactions and designing compounds with desired physical properties (Revathi et al., 2015).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential use of such compounds in developing new antimicrobial agents. For example, a study on the synthesis and antimicrobial activity of new pyridine derivatives suggests variable and modest activity against investigated bacteria and fungi strains, highlighting the potential for further optimization and application in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).

Application in Organic Synthesis

The compound and its derivatives have been explored for their utility in organic synthesis, showcasing the versatility of these molecules in chemical reactions. An efficient synthetic approach for related compounds emphasizes the potential applications in the optimization process of receptor agonists, suggesting their role in drug development and pharmacological research (Luo & Naguib, 2012).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-8-11-3-1-2-6-15(11)14(17)10-4-5-12-13(7-10)19-9-18-12/h4-5,7,11,16H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXVPFXAQQSMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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